Cas no 856079-51-1 (4-Amino-2-methylbenzene-1,3-diol)

4-Amino-2-methylbenzene-1,3-diol 化学的及び物理的性質
名前と識別子
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- EN300-7549831
- SCHEMBL315655
- AKOS006363483
- 856079-51-1
- 4-amino-2-methylbenzene-1,3-diol
- 4-Amino-2-methylbenzene-1,3-diol
-
- インチ: 1S/C7H9NO2/c1-4-6(9)3-2-5(8)7(4)10/h2-3,9-10H,8H2,1H3
- InChIKey: OJIWRZBZQAKZSV-UHFFFAOYSA-N
- ほほえんだ: OC1C(=CC=C(C=1C)O)N
計算された属性
- せいみつぶんしりょう: 139.063328530g/mol
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
4-Amino-2-methylbenzene-1,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7549831-0.1g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 0.1g |
$653.0 | 2025-02-24 | |
Enamine | EN300-7549831-10.0g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 10.0g |
$3191.0 | 2025-02-24 | |
Enamine | EN300-7549831-0.05g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 0.05g |
$624.0 | 2025-02-24 | |
Enamine | EN300-7549831-5.0g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 5.0g |
$2152.0 | 2025-02-24 | |
Enamine | EN300-7549831-0.25g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 0.25g |
$683.0 | 2025-02-24 | |
Enamine | EN300-7549831-2.5g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 2.5g |
$1454.0 | 2025-02-24 | |
Enamine | EN300-7549831-0.5g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 0.5g |
$713.0 | 2025-02-24 | |
Enamine | EN300-7549831-1.0g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 1.0g |
$743.0 | 2025-02-24 |
4-Amino-2-methylbenzene-1,3-diol 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-Amino-2-methylbenzene-1,3-diolに関する追加情報
Chemical Profile of 4-Amino-2-methylbenzene-1,3-diol (CAS No. 856079-51-1)
4-Amino-2-methylbenzene-1,3-diol, identified by its Chemical Abstracts Service (CAS) number 856079-51-1, is a significant organic compound with a molecular structure that combines an amino group, a methyl substituent, and two hydroxyl groups on a benzene ring. This unique arrangement makes it a versatile intermediate in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The compound's reactivity stems from the presence of multiple functional groups, which allow for diverse chemical transformations and modifications.
The synthesis of 4-Amino-2-methylbenzene-1,3-diol typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the amino group at the para position relative to the hydroxyl groups enhances its utility as a building block for more complex molecules. In recent years, advancements in catalytic methods have improved the efficiency and selectivity of its production, making it more accessible for industrial applications.
One of the most compelling aspects of 4-Amino-2-methylbenzene-1,3-diol is its role in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The hydroxyl and amino groups provide opportunities for hydrogen bonding interactions with biological targets, which is crucial for drug design. Recent studies have highlighted its significance in the development of small-molecule modulators that exhibit promising anti-inflammatory properties.
The agrochemical sector has also benefited from the applications of 4-Amino-2-methylbenzene-1,3-diol. Its structural motifs are found in several herbicides and fungicides that enhance crop protection. The ability to modify its chemical framework allows chemists to fine-tune its biological activity, leading to compounds with improved efficacy and reduced environmental impact. Current research focuses on optimizing synthetic routes to produce environmentally friendly versions of these agrochemicals while maintaining their effectiveness.
From a chemical biology perspective, 4-Amino-2-methylbenzene-1,3-diol serves as a valuable scaffold for studying molecular recognition processes. Its aromatic system can interact with various biomolecules through π-stacking and hydrogen bonding interactions. These properties make it useful in designing probes and inhibitors for biochemical assays. Moreover, its derivatives have been employed in crystal engineering studies to understand supramolecular assembly and material properties.
The pharmaceutical industry's interest in 4-Amino-2-methylbenzene-1,3-diol has spurred innovation in drug discovery methodologies. High-throughput screening campaigns have identified several derivatives with potential therapeutic value. For example, modifications at the methyl substituent have led to compounds with enhanced binding affinity to specific protein targets. These findings underscore the importance of this compound as a precursor in medicinal chemistry pipelines.
In conclusion, 4-Amino-2-methylbenzene-1,3-diol (CAS No. 856079-51-1) is a multifaceted compound with broad applications across multiple industries. Its unique structural features enable diverse chemical transformations and biological interactions, making it indispensable in pharmaceuticals and agrochemicals. As research continues to uncover new synthetic strategies and applications, this compound will remain a cornerstone in the development of innovative chemical solutions.
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